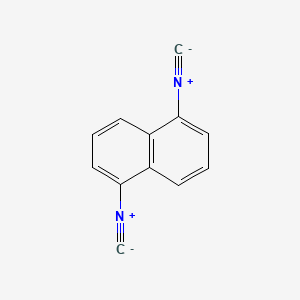
1,5-Naphthalenediyldiisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenediyldiisocyanide: is an organic compound with the chemical formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanide groups attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenediyldiisocyanide can be synthesized through several methods. One common method involves the reaction of 1,5-diaminonaphthalene with phosgene (COCl₂). The reaction typically occurs in an inert solvent such as toluene or chloroform, under controlled temperature and pressure conditions . Another method involves the hydrogenation of 1,5-dinitronaphthalene to produce 1,5-diaminonaphthalene, which is then reacted with phosgene to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs the phosgenation method due to its high yield and efficiency. The process involves the use of large-scale reactors and stringent safety measures to handle the toxic and reactive nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 1,5-Naphthalenediyldiisocyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it back to 1,5-diaminonaphthalene.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Produces naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Yields 1,5-diaminonaphthalene.
Substitution: Forms various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Naphthalenediyldiisocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1,5-naphthalenediyldiisocyanide involves its high reactivity with nucleophiles. The isocyanide groups can readily react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and materials. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Used in the production of high-performance materials such as lithium-ion batteries.
Naphthalenetetracarboxylic diimide: Known for its applications in organic electronics and as a building block for various polymers.
Uniqueness: 1,5-Naphthalenediyldiisocyanide is unique due to its high reactivity and versatility in chemical synthesis. Its ability to form strong bonds with nucleophiles makes it a valuable compound in the development of new materials and pharmaceuticals. Compared to other naphthalene derivatives, it offers distinct advantages in terms of reactivity and application potential .
Properties
IUPAC Name |
1,5-diisocyanonaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWLRJRIWHGYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














